molecular formula C9H11N5O B12626623 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol CAS No. 920512-44-3

2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol

Cat. No.: B12626623
CAS No.: 920512-44-3
M. Wt: 205.22 g/mol
InChI Key: LIKUPQKAKKJTBP-UHFFFAOYSA-N
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Description

2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol is an organic compound that features both an amino group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol typically involves the reaction of 2-Aminophenol with formaldehyde and 1H-1,2,4-triazole-5-amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the amino and phenolic groups can participate in various biochemical pathways. These interactions can modulate enzyme activity, protein binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-{[(1H-1,2,4-triazol-3-yl)amino]methyl}phenol
  • 2-Amino-5-{[(1H-1,2,3-triazol-4-yl)amino]methyl}phenol
  • 2-Amino-5-{[(1H-1,2,4-triazol-4-yl)amino]methyl}phenol

Uniqueness

2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds .

Properties

CAS No.

920512-44-3

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

2-amino-5-[(1H-1,2,4-triazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C9H11N5O/c10-7-2-1-6(3-8(7)15)4-11-9-12-5-13-14-9/h1-3,5,15H,4,10H2,(H2,11,12,13,14)

InChI Key

LIKUPQKAKKJTBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=NN2)O)N

Origin of Product

United States

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